molecular formula C11H8F4N2O2 B4282990 5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde

5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde

Cat. No.: B4282990
M. Wt: 276.19 g/mol
InChI Key: PJWXZHQMKRAWEH-UHFFFAOYSA-N
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Description

5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl groups and a furaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde typically involves multiple steps. One common approach starts with the preparation of 3,5-bis(difluoromethyl)-1H-pyrazole, which can be synthesized through the reaction of appropriate precursors under controlled conditions. The pyrazole derivative is then subjected to a formylation reaction to introduce the furaldehyde group. This step often requires the use of formylating agents such as Vilsmeier-Haack reagent or other aldehyde sources .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl groups and the furaldehyde moiety can participate in various binding interactions with enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through these interactions, which can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde is unique due to the combination of the difluoromethyl-substituted pyrazole ring and the furaldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4N2O2/c12-10(13)8-3-9(11(14)15)17(16-8)4-6-1-2-7(5-18)19-6/h1-3,5,10-11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWXZHQMKRAWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)CN2C(=CC(=N2)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde
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5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde
Reactant of Route 6
5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde

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